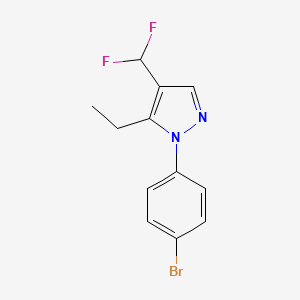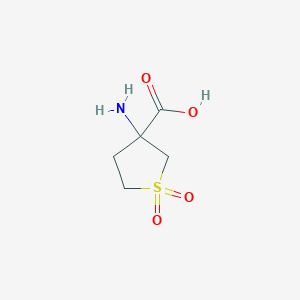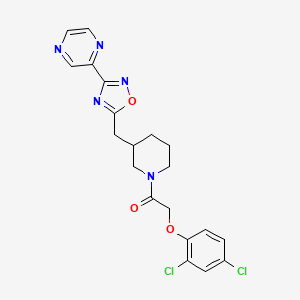![molecular formula C12H12N2OS B2885640 2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol CAS No. 339278-66-9](/img/structure/B2885640.png)
2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is a heterocyclic compound with the molecular formula C12H12N2OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol typically involves the introduction of a phenylsulfanyl group into the pyrimidine ring. One common method is the nucleophilic substitution of a halogen in 6-chloropyrimidines with a phenylsulfanyl group. This reaction can be facilitated by using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The phenylsulfanyl group can enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[(Phenylsulfanyl)methyl]uracil
- 6-[(Phenylsulfanyl)methyl]thymine
- 6-[(Phenylsulfanyl)methyl]cytosine
Uniqueness
2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is unique due to the presence of the methyl group at position 2, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .
Properties
IUPAC Name |
2-methyl-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-13-10(7-12(15)14-9)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJWZPBOPQEQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride](/img/structure/B2885558.png)
![2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol](/img/structure/B2885560.png)
![2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B2885561.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid](/img/structure/B2885563.png)
![3-[1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2885566.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2885568.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2885569.png)


![N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2885573.png)
![3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(3,4,5-trimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2885574.png)
![4-[[1-[(4-Chlorophenyl)methyl]cyclobutyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2885575.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2885579.png)
